![molecular formula C9H15NO B14510138 4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one CAS No. 62754-61-4](/img/structure/B14510138.png)
4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
Preparation Methods
The synthesis of 4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one typically involves nucleophilic attack and concomitant intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . Industrial production methods often employ palladium-catalyzed reactions and photochemical transformations to achieve high yields and purity .
Chemical Reactions Analysis
4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction often uses reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens or alkyl halides.
Scientific Research Applications
4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one has numerous applications in scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable scaffold in drug discovery and development.
Medicine: The compound’s bioactive properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one involves its interaction with molecular targets and pathways. The compound’s nitrogen heterocycle can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one can be compared to other similar compounds, such as:
Properties
CAS No. |
62754-61-4 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4,4-dimethyl-2-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C9H15NO/c1-9(2)6-3-4-7(5-6)10-8(9)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
KQZANYCVYHLMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
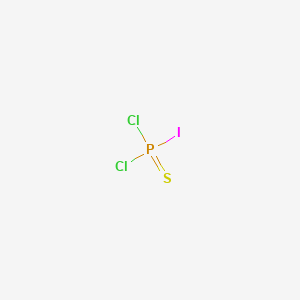
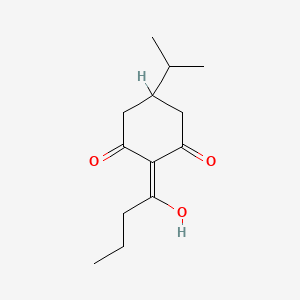
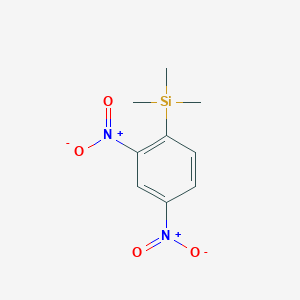
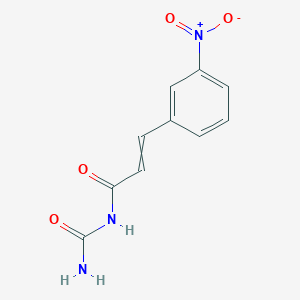
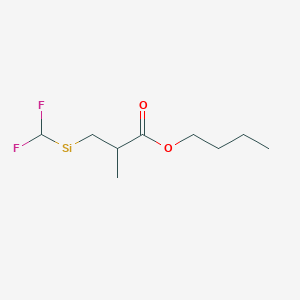
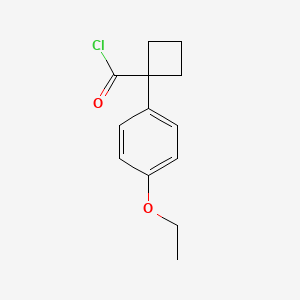
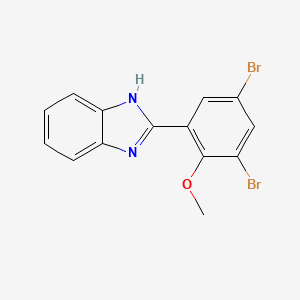
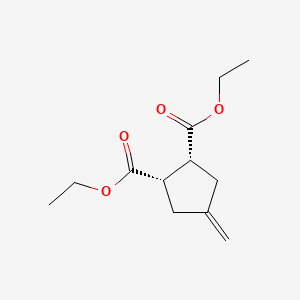

![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)
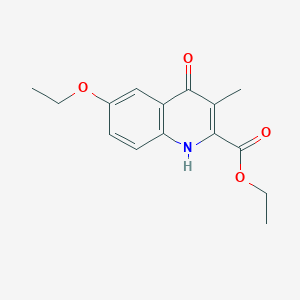

![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
